molecular formula C9H17Cl2N5O3 B7804143 (6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one;dihydrochloride

(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one;dihydrochloride

Cat. No.: B7804143
M. Wt: 314.17 g/mol
InChI Key: RKSUYBCOVNCALL-NTVURLEBSA-N
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Description

The compound with the identifier “(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one;dihydrochloride” is known as (6R)-5,6,7,8-Tetrahydrobiopterin dihydrochloride. This compound is a co-factor for nitric oxide synthase and is essential for the conversion of phenylalanine to tyrosine. It also plays a crucial role in the production of the hormone epinephrine and the monoamine neurotransmitters serotonin, dopamine, and norepinephrine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-5,6,7,8-Tetrahydrobiopterin dihydrochloride typically involves the reduction of biopterin. The reaction conditions often include the use of reducing agents such as sodium borohydride in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the stability of the product .

Industrial Production Methods

Industrial production of (6R)-5,6,7,8-Tetrahydrobiopterin dihydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as crystallization and purification to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

(6R)-5,6,7,8-Tetrahydrobiopterin dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include biopterin (from oxidation) and various substituted derivatives depending on the nucleophiles used in substitution reactions .

Scientific Research Applications

(6R)-5,6,7,8-Tetrahydrobiopterin dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a co-factor in various enzymatic reactions.

    Biology: It plays a role in the biosynthesis of neurotransmitters and hormones.

    Medicine: It is used in the treatment of conditions such as phenylketonuria and is being researched for its potential in treating other metabolic disorders.

    Industry: It is used in the production of pharmaceuticals and as a research reagent.

Mechanism of Action

The mechanism of action of (6R)-5,6,7,8-Tetrahydrobiopterin dihydrochloride involves its role as a co-factor for nitric oxide synthase. It facilitates the conversion of phenylalanine to tyrosine and the production of neurotransmitters such as serotonin, dopamine, and norepinephrine. The molecular targets include enzymes like phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6R)-5,6,7,8-Tetrahydrobiopterin dihydrochloride is unique due to its specific role as a co-factor in the biosynthesis of neurotransmitters and its involvement in nitric oxide production. Its ability to facilitate multiple enzymatic reactions makes it a valuable compound in both research and therapeutic applications .

Properties

IUPAC Name

(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O3.2ClH/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;;/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17);2*1H/t3-,4+,6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSUYBCOVNCALL-NTVURLEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1CNC2=C(N1)C(=O)N=C(N2)N)O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]([C@H]1CNC2=C(N1)C(=O)N=C(N2)N)O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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